molecular formula C17H20N2O2S B2413482 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1421501-25-8

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2413482
CAS No.: 1421501-25-8
M. Wt: 316.42
InChI Key: FTWKOYLBXWWRCI-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure-Activity Relationships in Medicinal Chemistry Research on urea derivatives has illustrated their potential in various therapeutic areas. For instance, the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives have been explored for their role as neuropeptide Y5 receptor antagonists. This includes optimizing in vitro potency through modifications of stereochemistry, phenylethyl segment, urea portion, and the 4-phenoxyphenyl group, with some compounds showing IC(50)s less than 0.1 nM at the NPY5 receptor. These analogues act as antagonists in cellular assays, highlighting the utility of urea derivatives in modulating receptor activity (C. Fotsch et al., 2001).

Acetylcholinesterase Inhibition for Neurodegenerative Diseases Urea derivatives have also been investigated for their antiacetylcholinesterase activity, indicating potential applications in treating neurodegenerative diseases like Alzheimer's. The flexible structure of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was designed to optimize spacer length for efficient interaction with the enzyme, showing that such derivatives can exhibit significant inhibitory activities (J. Vidaluc et al., 1995).

Role in Plant Biology and Morphogenesis In plant biology, urea derivatives such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) have been used extensively due to their cytokinin-like activity. These compounds are positive regulators of cell division and differentiation, offering a synthetic alternative to naturally occurring cytokinins for in vitro plant morphogenesis studies (A. Ricci & C. Bertoletti, 2009).

Anticonvulsant Activity The anticonvulsant activity of synthesized urea/thiourea derivatives has been explored, demonstrating significant efficacy in models of induced convulsions. This suggests the potential of such compounds in developing new treatments for seizure disorders (A. Thakur et al., 2017).

Properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c20-16(18-11-15-7-4-10-22-15)19-12-17(21,14-8-9-14)13-5-2-1-3-6-13/h1-7,10,14,21H,8-9,11-12H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWKOYLBXWWRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)NCC2=CC=CS2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.